molecular formula C13H17N3O2 B14901826 n-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide

n-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide

Cat. No.: B14901826
M. Wt: 247.29 g/mol
InChI Key: ZRBIVFQAQHCGPW-UHFFFAOYSA-N
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Description

N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of an imidazolidinone ring attached to a phenyl group, which is further connected to an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 3-(2-oxoimidazolidin-1-yl)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is unique due to its specific combination of the imidazolidinone ring, phenyl group, and isobutyramide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methyl-N-[3-(2-oxoimidazolidin-1-yl)phenyl]propanamide

InChI

InChI=1S/C13H17N3O2/c1-9(2)12(17)15-10-4-3-5-11(8-10)16-7-6-14-13(16)18/h3-5,8-9H,6-7H2,1-2H3,(H,14,18)(H,15,17)

InChI Key

ZRBIVFQAQHCGPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)N2CCNC2=O

Origin of Product

United States

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